molecular formula C9H14O B1661111 5,5-Dimethylbicyclo[4.1.0]heptan-2-one CAS No. 88105-44-6

5,5-Dimethylbicyclo[4.1.0]heptan-2-one

Cat. No.: B1661111
CAS No.: 88105-44-6
M. Wt: 138.21 g/mol
InChI Key: ABUIFBOQTQEYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylbicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. This compound is characterized by its bicyclic structure, which includes a ketone functional group. It is often used in research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-cyclopentanedione with a suitable reagent to form the bicyclic ketone structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylbicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions at the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted bicyclic compounds with various functional groups.

Scientific Research Applications

5,5-Dimethylbicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Structural Analysis: Used in studies to understand the structural properties of bicyclic compounds.

    Polymer Synthesis: Utilized in the synthesis of high-trans, isotactic polymers through ring-opening polymerization.

    Key Intermediate in Synthesis: Serves as an intermediate in the synthesis of complex organic compounds, such as grandisol.

    Crystallography: Employed in comparative studies of chiral derivatives to understand molecular dynamics and structural properties.

    Chiral Synthesis: Used in the chiral synthesis of complex molecules, such as elemanoids.

Mechanism of Action

The mechanism of action of 5,5-Dimethylbicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure can influence the compound’s reactivity and stability. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but different functional groups and applications.

    Nopinone: Another bicyclic ketone used in structural analysis and polymer synthesis.

Uniqueness

5,5-Dimethylbicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure and the presence of two methyl groups at the 5-position. This structural feature influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5,5-dimethylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-9(2)4-3-8(10)6-5-7(6)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIFBOQTQEYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616853
Record name 5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-44-6
Record name 5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Reactant of Route 3
5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Reactant of Route 4
5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Reactant of Route 5
5,5-Dimethylbicyclo[4.1.0]heptan-2-one
Reactant of Route 6
5,5-Dimethylbicyclo[4.1.0]heptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.